

# NI-57: a structurally distinct BRPF1 inhibitor for comparative studies.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GSK-5959 |           |
| Cat. No.:            | B1672394 | Get Quote |

## A Comparative Guide to NI-57: A Structurally Distinct BRPF1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NI-57, a potent inhibitor of the Bromodomain and PHD Finger-containing Protein 1 (BRPF1), with other notable BRPF1 inhibitors, namely OF-1 and GSK6853. BRPF1 is a key scaffolding protein in histone acetyltransferase (HAT) complexes, playing a crucial role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[1][2] This document aims to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a BRPF1 inhibitor for their studies.

### **Executive Summary**

NI-57 distinguishes itself as a potent, pan-BRPF inhibitor with a chemical structure based on the N-methylquinolin-2-one scaffold. It exhibits strong binding to BRPF1, BRPF2, and BRPF3, with excellent selectivity against bromodomains outside of the BRPF family. In comparison, OF-1, also a pan-BRPF inhibitor, is based on a benzimidazolone core, while GSK6853 is a highly potent and selective inhibitor of BRPF1. This guide presents a detailed analysis of their comparative potency, selectivity, and cellular activity, supported by experimental data and protocols.





### **Comparative Performance Data**

The following tables summarize the key quantitative data for NI-57 and its comparators, OF-1 and GSK6853. These inhibitors have been evaluated for their binding affinity and inhibitory activity against the BRPF family of proteins and their selectivity across the broader bromodomain family.

| Inhibitor | Target | IC50 (nM) | Kd (nM) | Assay Method           |
|-----------|--------|-----------|---------|------------------------|
| NI-57     | BRPF1  | 114[1]    | 31[1]   | ALPHAscreen[1] / ITC   |
| BRPF2     | -      | 108[1]    | ITC     |                        |
| BRPF3     | -      | 409[1]    | ITC     |                        |
| OF-1      | BRPF1B | 1200[3]   | 100[1]  | - / ITC                |
| BRPF2     | -      | 500[1]    | ITC     | _                      |
| BRPF3     | -      | 2400[1]   | ITC     | _                      |
| TRIM24    | 270[3] | -         | -       |                        |
| GSK6853   | BRPF1  | 8         | 0.3     | TR-FRET /<br>BROMOscan |
| BRPF2     | >1000  | -         | TR-FRET |                        |
| BRPF3     | >1000  | -         | TR-FRET |                        |

Table 1: Potency of BRPF1 Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for NI-57, OF-1, and GSK6853 against members of the BRPF family. Lower values indicate higher potency.



| Inhibitor                  | Off-Target                       | Selectivity Fold (over BRPF1) | Assay Method                      |
|----------------------------|----------------------------------|-------------------------------|-----------------------------------|
| NI-57                      | BRD9                             | >32-fold[1]                   | -                                 |
| TRIM24                     | ~500-fold (IC50 =<br>1600 nM)[4] | BROMOscan[4]                  |                                   |
| Other non-Class IV<br>BRDs | Excellent[1]                     | DSF (47<br>bromodomains)[4]   |                                   |
| OF-1                       | BRD4                             | 39-fold[1]                    | -                                 |
| GSK6853                    | All other<br>bromodomains        | >1600-fold[5][6][7]           | BROMOscan (34<br>bromodomains)[6] |

Table 2: Selectivity Profile of BRPF1 Inhibitors. This table highlights the selectivity of each inhibitor against other bromodomains, a critical factor in minimizing off-target effects.

#### **Signaling Pathway and Experimental Workflow**

BRPF1 functions as a crucial scaffold within the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complex. This complex plays a vital role in regulating gene expression through the acetylation of histones, primarily H3K23ac. By inhibiting the BRPF1 bromodomain, compounds like NI-57 prevent the recruitment of the HAT complex to chromatin, thereby modulating gene transcription.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe NI-57 | Chemical Probes Portal [chemicalprobes.org]
- 5. apexbt.com [apexbt.com]
- 6. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [NI-57: a structurally distinct BRPF1 inhibitor for comparative studies.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672394#ni-57-a-structurally-distinct-brpf1-inhibitorfor-comparative-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com